molecular formula C7H5IO3 B1630420 3-Hydroxy-4-iodobenzoic acid CAS No. 58123-77-6

3-Hydroxy-4-iodobenzoic acid

Cat. No. B1630420
Key on ui cas rn: 58123-77-6
M. Wt: 264.02 g/mol
InChI Key: UABBBWVTEWIIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07148245B2

Procedure details

25.00 g (180.0 mmol) of 3-hydroxybenzoic acid, 7.20 g (180.0 mmol) of sodium hydroxide pellets, 27.13 g (180.0 mmol) of sodium iodide and 500 ml of methanol are introduced into a one-litre three-necked flask under a stream of nitrogen. The mixture is cooled to 0° C. and 374.30 g (180.0 mmol) of an aqueous sodium hypochlorite solution are added dropwise over one hour and fifty minutes. The reaction medium is stirred for two hours at 0° C., a sodium thiosulphate solution is then added, the mixture is acidified at pH 5, extracted with ethyl ether, the organic phase is washed with water to neutral pH, dried over magnesium sulphate and filtered and the solvents are evaporated off. 43.80 g (92%) of the expected compound are collected in the form of a beige-coloured powder with a melting point of 198° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
27.13 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
374.3 g
Type
reactant
Reaction Step Two
Name
sodium thiosulphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[OH-].[Na+].[I-:13].[Na+].Cl[O-].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+]>CO>[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[I:13])[C:5]([OH:7])=[O:6] |f:1.2,3.4,5.6,7.8.9|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1
Name
Quantity
7.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
27.13 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
374.3 g
Type
reactant
Smiles
Cl[O-].[Na+]
Step Three
Name
sodium thiosulphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction medium is stirred for two hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
WASH
Type
WASH
Details
the organic phase is washed with water to neutral pH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents are evaporated off
CUSTOM
Type
CUSTOM
Details
43.80 g (92%) of the expected compound are collected in the form of a beige-coloured powder with a melting point of 198° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC=1C=C(C(=O)O)C=CC1I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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